molecular formula C8H10N2O2 B022793 N,N-Dimethyl-2-nitroaniline CAS No. 610-17-3

N,N-Dimethyl-2-nitroaniline

Cat. No.: B022793
CAS No.: 610-17-3
M. Wt: 166.18 g/mol
InChI Key: NPZDNLCYFLDJFA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where the amino group is substituted with two methyl groups and a nitro group at the ortho position. This compound is known for its applications in organic synthesis and as an intermediate in the production of dyes and other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-2-nitroaniline can be synthesized through several methods. One common method involves the nitration of N,N-dimethylaniline. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired ortho-nitro product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct nitration of N,N-dimethylaniline. The process is optimized for high yield and purity, using controlled reaction conditions and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-nitroaniline involves its interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The compound’s effects are mediated through pathways involving electron transfer and radical formation .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-2-nitroaniline is unique due to the presence of both the nitro and dimethylamino groups, which influence its reactivity and applications. The dimethyl substitution increases its lipophilicity and alters its electronic properties compared to other nitroanilines .

Properties

IUPAC Name

N,N-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9(2)7-5-3-4-6-8(7)10(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZDNLCYFLDJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060578
Record name Benzenamine, N,N-dimethyl-2-nitro-
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-17-3
Record name N,N-Dimethyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N,N-dimethyl-2-nitro-
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Record name Benzenamine, N,N-dimethyl-2-nitro-
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Record name Benzenamine, N,N-dimethyl-2-nitro-
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Record name N,N-dimethyl-2-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do substituents on the aromatic ring affect the basicity of N,N-Dimethyl-2-nitroaniline compared to aniline?

A: While the provided research doesn't directly investigate the reactivity of this compound, it examines the impact of substituents on the acid-base properties of substituted anilines. Electron-donating groups, like methyl groups, increase electron density on the nitrogen atom, enhancing basicity. Conversely, electron-withdrawing groups, such as the nitro group in this compound, decrease electron density, reducing basicity. Therefore, this compound is expected to be less basic than aniline due to the presence of the electron-withdrawing nitro group.

Q2: How does the presence of the nitro group in this compound influence its UV-Vis absorption spectrum compared to aniline?

A: The nitro group in this compound significantly impacts its UV-Vis absorption spectrum compared to aniline . The nitro group, being a strong chromophore, introduces additional electronic transitions, leading to absorption bands at longer wavelengths. These transitions, often referred to as n→π and π→π, arise from the interaction of the nitro group's electrons with the aromatic system. Consequently, this compound exhibits a red-shifted absorption spectrum with enhanced molar absorptivity compared to aniline.

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